BenchChemオンラインストアへようこそ!

luzopeptin

Antitumor drug discovery HIV-1 reverse transcriptase Structure-activity relationship

Procure luzopeptin by congener to eliminate >100-fold experimental variability in cytotoxicity and HIV RT inhibition between acetylated variants. Luzopeptin A induces intermolecular DNA cross-links (type II biintercalation) at drug/DNA ratios of 0.14–0.18 with >50% DNA involvement, delivering a 3.7 log10 net cell kill advantage over echinomycin in B16 melanoma. Its DNA complex stability exceeds 4 days at 45°C (>400-fold longer than echinomycin's ~20 min at 15°C) with a distinct AT-rich sequence preference, making these agents mechanistically non-redundant. For antitumor studies specify Luzopeptin A (CAS 75580-37-9); for HIV-1 RT inhibition without confounding cytotoxicity specify Luzopeptin C; for maximal nucleolar stress sensitivity specify Luzopeptin D.

Molecular Formula C6H9NO2S
Molecular Weight 0
CAS No. 134688-25-8
Cat. No. B1179268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameluzopeptin
CAS134688-25-8
Synonymsluzopeptin
Molecular FormulaC6H9NO2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Luzopeptin (CAS 134688-25-8): Bifunctional DNA Bisintercalator for Antitumor and Antiviral Research


Luzopeptin (also known as BBM-928) is a cyclic decadepsipeptide antibiotic produced by Actinomadura luzonensis, characterized by a C2-symmetric structure bearing two quinoline chromophores that enable high-affinity bisintercalation into DNA [1]. The luzopeptin complex comprises multiple congeners (A, B, C, D, E2) differing primarily in the acetylation status of the peptide ring, which profoundly modulates their biological activity [2]. While the entire complex shares a common bisintercalative mechanism, the specific congener composition and degree of acetylation dictate distinct functional outcomes in antitumor and antiviral assays, making precise congener selection critical for experimental reproducibility [3].

Why Luzopeptin Cannot Be Substituted: Critical Congener-Dependent Activity and Divergent Binding Modes from Quinoxaline Antibiotics


Procurement of 'luzopeptin' without congener specification (A, B, C, D) introduces catastrophic experimental variability due to the >100-fold potency differences between acetylated congeners in both cytotoxicity and HIV-1 reverse transcriptase inhibition [1]. Furthermore, luzopeptin exhibits a fundamentally distinct DNA sequence recognition mechanism compared to structurally related quinoxaline antibiotics (echinomycin, triostin A), including different base-pair selectivity, complex stability, and cross-linking capacity, which directly precludes their use as interchangeable research tools [2]. The absence of acetylation (as in luzopeptin C) yields a compound devoid of antitumor activity but with potent antiviral properties, underscoring the absolute necessity for congener-specific sourcing [3].

Luzopeptin Procurement Guide: Quantified Differentiation from Echinomycin, Triostin A, Quinoxapeptins, and Luzopeptin Congeners


Luzopeptin A vs. Luzopeptin C: Acetylation Status Drives 100-Fold Potency Inversion in Antitumor vs. Antiviral Activity

In the luzopeptin series, the degree of acetylation inversely correlates with antitumor cytotoxicity but directly correlates with HIV-1 reverse transcriptase (RT) inhibitory activity. The removal of each acetyl substituent resulted in a 100- to 1000-fold reduction in cytotoxic potency, while simultaneously enhancing anti-HIV-1 RT activity [1]. Luzopeptin A (two acetylations) is the most cytotoxic but weakest RT inhibitor, whereas luzopeptin C (zero acetylations) is non-cytotoxic but the most potent RT inhibitor .

Antitumor drug discovery HIV-1 reverse transcriptase Structure-activity relationship

Luzopeptin A vs. Echinomycin: Superior DNA-Binding Affinity Enables Intermolecular Cross-Linking Not Observed with Echinomycin

Luzopeptin A induces intermolecular cross-linking of DNA (type II biintercalation), forming complexes between two separate DNA molecules, whereas echinomycin treatment failed to produce such type II products under identical conditions [1]. Maximal type II biintercalation occurred at a luzopeptin A/DNA ratio of 0.14–0.18, with >50% of total DNA molecules involved [2]. This is attributed to the stronger DNA-binding affinity of luzopeptin A relative to echinomycin [3].

DNA bisintercalation DNA cross-linking Antibiotic mechanism of action

Luzopeptin vs. Echinomycin: Sequence-Selective DNA Binding and Complex Stability Are Fundamentally Distinct

DNase I and micrococcal nuclease footprinting studies reveal that luzopeptin binds preferentially to AT-rich regions of DNA, particularly alternating A and T residues, while echinomycin exhibits a distinct sequence selectivity profile [1]. The two bisintercalators also differ dramatically in complex stability: imino proton exchange studies determined the complex lifetime of the luzopeptin-DNA complex to be approximately 4 days at 45°C, compared to only 20 minutes at 15°C for the echinomycin-DNA complex [2].

DNA footprinting Sequence-specific DNA binding Drug-DNA interaction

Luzopeptin vs. Quinoxapeptin: Chromophore Identity Determines Divergent Cytotoxic and Antiviral Potency

Direct comparative evaluation of luzopeptins and quinoxapeptins, which share an identical decadepsipeptide backbone but differ in chromophore (quinoline vs. quinoxaline), revealed that luzopeptins are more potent cytotoxic agents than the corresponding quinoxapeptins [1]. Conversely, quinoxapeptins proved to be more potent inhibitors of HIV-1 reverse transcriptase [2]. This indicates that chromophore identity, rather than the peptide scaffold, dictates the primary biological activity profile [3].

Anticancer drug development Antiviral screening Chromophore engineering

Luzopeptin A vs. Echinomycin: In Vivo Antitumor Activity Shows Model-Dependent Superiority

In head-to-head in vivo comparison against murine tumor models, luzopeptin A (BBM 928A) demonstrated superior efficacy relative to echinomycin in the intraperitoneal B16 melanoma model, achieving an average net cell kill advantage of 3.7 log10 [1]. However, activity was comparable against intraperitoneal L1210, P388, Lewis lung, and Colon 26 carcinomas [2]. This model-specific divergence indicates that luzopeptin A and echinomycin exhibit non-equivalent antitumor spectra in vivo [3].

Murine tumor models In vivo efficacy Preclinical antitumor evaluation

Luzopeptin Congeners D, A, B: Differential Inhibition of rRNA Synthesis in HeLa Cells

Among luzopeptin congeners, luzopeptin D exhibits the most potent inhibition of [3H]uridine incorporation into HeLa cells, with an IC50 of 3.7 ± 1.1 ng/mL, compared to 10.8 ± 2.1 ng/mL for luzopeptin A and 122.0 ± 34.0 ng/mL for luzopeptin B [1]. Luzopeptin C showed less than 10% inhibition at 500 ng/mL [2]. The potency order (D > A > B ≫ C) correlates with the induction of protein B23 translocation from the nucleolus to the nucleoplasm [3].

Ribosomal RNA synthesis Nucleolar stress Transcriptional inhibition

Optimized Application Scenarios for Luzopeptin Based on Quantified Congener-Specific Activity Profiles


Antitumor Studies Requiring High Cytotoxicity and DNA Intermolecular Cross-Linking

Luzopeptin A (CAS 75580-37-9) is the congener of choice for antitumor studies, particularly those investigating DNA cross-linking mechanisms. Its ability to induce intermolecular DNA cross-links (type II biintercalation) at drug/DNA ratios of 0.14–0.18, with >50% DNA molecules involved [1], distinguishes it from echinomycin and other quinoxaline antibiotics. In vivo, luzopeptin A demonstrates a 3.7 log10 net cell kill advantage over echinomycin in the intraperitoneal B16 melanoma model [2], making it the preferred agent for studies targeting this tumor type. For maximal cytotoxicity, luzopeptin A should be procured with verified acetylation status, as deacetylated congeners exhibit 100- to 1000-fold reduced potency [3].

HIV-1 Reverse Transcriptase Inhibition Without Cytotoxicity

Luzopeptin C (fully deacetylated) is the optimal congener for HIV-1 reverse transcriptase (RT) inhibition studies requiring minimal confounding cytotoxicity. In comparative evaluation, luzopeptin C completely suppresses HIV-1 replication in infected MT-4 cells at 2.5–5.0 µg/mL without significant cytopathic effects , and exhibits the most potent RT inhibition within the luzopeptin series (potency order C > B > A) [4]. This contrasts sharply with luzopeptin A, which is potently cytotoxic (IC50 ~7 nM for HIV-1 RT but with high cellular toxicity) . Procurement of luzopeptin C rather than A or a mixed complex is essential for isolating antiviral mechanisms from cytotoxic effects.

Studies of Nucleolar Stress and Ribosomal RNA Synthesis Inhibition

Luzopeptin D (CAS not specified in literature) is the most potent congener for inducing nucleolar stress, as evidenced by its IC50 of 3.7 ± 1.1 ng/mL for inhibition of [3H]uridine incorporation into HeLa cell RNA, which is approximately 3-fold more potent than luzopeptin A (10.8 ± 2.1 ng/mL) and 33-fold more potent than luzopeptin B (122.0 ± 34.0 ng/mL) [5]. This congener also most effectively induces translocation of nucleolar protein B23 to the nucleoplasm [6]. For experiments focused on rRNA synthesis inhibition or nucleolar integrity, luzopeptin D provides the highest sensitivity and should be specifically requested from vendors.

Comparative Mechanistic Studies of DNA Bisintercalator Sequence Selectivity

Luzopeptin (any congener) is mechanistically non-redundant with echinomycin or triostin A for studies of DNA sequence-specific binding. Luzopeptin forms exceptionally stable complexes with DNA (complex lifetime ~4 days at 45°C) compared to echinomycin (~20 minutes at 15°C) [7], and exhibits a distinct AT-rich sequence preference determined by DNase I footprinting [8]. This >400-fold difference in complex stability and divergent sequence recognition make luzopeptin an essential comparator when investigating the relationship between bisintercalator structure and DNA binding dynamics. Procurement of a defined luzopeptin congener (preferably A) is critical for reproducible footprinting and NMR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for luzopeptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.